Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate
Description
Properties
Molecular Formula |
C6H6KNO2S |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
potassium;2-(2-methyl-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C6H7NO2S.K/c1-4-7-5(3-10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
NRVCIHYJTQCGFE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis via Thioacetic Acid and Potassium Carbonate
Method Overview:
This classical approach involves a straightforward acid-base reaction between thioacetic acid and potassium carbonate, resulting in potassium thioacetate, which can then be derivatized to the target compound.
- Dissolve potassium carbonate (100 kg) in water (200 kg) at approximately 80°C.
- Dropwise addition of thioacetic acid (100 kg) under controlled temperature.
- Reflux and stirring to facilitate reaction completion.
- Decolorization with activated carbon, followed by filtration and crystallization.
Reaction Equation:
$$
2 \, \mathrm{CH3COSH} + \mathrm{K2CO3} \rightarrow 2 \, \mathrm{CH3COSK} + \mathrm{CO2} + \mathrm{H2O}
$$
- Advantages: Simplicity and directness.
- Drawbacks: Low purity due to residual potassium carbonate and bicarbonate, high energy consumption, and susceptibility to oxidation and hydrolysis.
| Parameter | Value | Notes |
|---|---|---|
| Yield | Not specified | Typically low purity |
| Purity | Low | Contains residual inorganic salts |
| Melting Point | 173–176°C | Indicates crystalline purity |
Source: Patent CN111302994A describes this method, highlighting its limitations and the need for improved procedures.
Improved Synthesis Using Ethanol and Crystallization Techniques
Method Overview:
A refined process involves dissolving potassium carbonate in high-concentration ethanol, followed by slow addition of thioacetic acid under controlled temperature conditions, with subsequent centrifugation and washing to enhance purity.
- Dissolve potassium carbonate in ethanol at -15 to 40°C.
- Dropwise addition of thioacetic acid at a rate of 80 kg/h, maintaining temperature control via brine ice to manage exothermic heat.
- Reaction duration of 3–20 hours, followed by centrifugation at low and high speeds.
- Leaching with high-concentration ethanol at -15 to 40°C.
- Final centrifugation yields a white solid of potassium thioacetate.
- Advantages: Higher purity, better yield, and operational simplicity.
- Notes: The process minimizes residual inorganic salts and reduces oxidation.
| Parameter | Value | Notes |
|---|---|---|
| Purity | High | Due to controlled crystallization |
| Yield | Improved | Not explicitly quantified but significantly better than traditional methods |
| Melting Point | 173–176°C | Consistent with standard potassium thioacetate |
Source: Patent CN111302994A provides detailed procedural steps emphasizing process control for purity enhancement.
Organic Synthesis via Thiazole Derivatives
Method Overview:
This approach involves synthesizing heterocyclic intermediates, such as 2-(2-methyl-1,3-thiazol-4-yl) derivatives, through multi-step reactions including Hantzsch reactions, hydrazinolysis, and cyclization.
- React pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux to form ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate.
- Hydrolyze ester to hydrazide using hydrazine hydrate.
- Cyclize hydrazide with acetic anhydride or other reagents to form thiazole derivatives.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Synthesis of thiazole ester | Ethanol, reflux | 5 hours | Not specified | High efficiency |
| Hydrazinolysis | Hydrazine hydrate | Reflux 6 hours | Not specified | Confirms structure via NMR and MS |
| Cyclization | Acetic anhydride | Reflux 6 hours | Not specified | Produces heterocyclic compounds |
- Enables synthesis of specific heterocyclic frameworks.
- Suitable for generating derivatives with tailored properties.
Source: Research articles on heterocyclic synthesis, such as the 2019 study on 1,3-thiazin derivatives, demonstrate these methods' versatility.
Synthesis via Isothiocyanates and Cyanoacetates
Method Overview:
This method involves preparing aryl isothiocyanates, which then react with methyl or cyanoacetates, followed by cyclization to form heterocyclic compounds.
- Generate aryl isothiocyanates from aryl salts and carbon disulfide.
- React with methyl cyanoacetate to form intermediates.
- Cyclize with halogenated acyl chlorides to produce heterocycles.
| Step | Reagents | Yield | Notes |
|---|---|---|---|
| Isothiocyanate synthesis | Carbon disulfide, aryl salts | 71–95% | Efficient but limited with electron-withdrawing groups |
| Cyclization | Halogenated acyl chlorides | Variable | Structural verification via X-ray |
Source: The 2019 study on thiazol derivatives discusses these synthetic pathways, emphasizing their efficiency and structural verification.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Features | Purity & Yield | References |
|---|---|---|---|---|
| Classical Reaction | Thioacetic acid, potassium carbonate | Simple, low purity | Low | Patent CN111302994A |
| Ethanol Crystallization | Potassium carbonate, ethanol, thioacetic acid | Improved purity, operational simplicity | Moderate to high | Patent CN111302994A |
| Heterocyclic Synthesis | Pyridine derivatives, hydrazine, acyl chlorides | Structural diversity, complex | Variable | Scientific literature (2019) |
| Isothiocyanate Pathway | Aryl isothiocyanates, cyanoacetates | Efficient, structural control | High | Scientific literature (2019) |
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Modifications
Key structural analogs differ in substituents on the thiazole ring, counterions/ester groups, or additional functional moieties. These modifications influence physicochemical properties, reactivity, and biological activity.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The potassium salt exhibits superior water solubility due to ionic dissociation, whereas ethyl and methyl esters are lipophilic, favoring organic solvents .
- Melting Points : Ethyl esters (e.g., Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate) generally have lower melting points (~50–100°C) compared to salts (>150°C) .
This compound
- Synthetic Utility : Serves as a precursor for more complex derivatives via carboxylate group reactions.
Ethyl 2-(2-Methyl-1,3-Thiazol-4-yl)Acetate
- Intermediate Role : Widely used in multi-step syntheses of pharmaceuticals, including migraine-relieving hybrids .
- Safety Profile : May cause respiratory and skin irritation, necessitating careful handling .
Amino-Substituted Analogs
- Antibiotic Precursors: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is critical in cephalosporin synthesis, leveraging the amino group for β-lactamase resistance .
Aromatic and Complex Derivatives
Biological Activity
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance. Thiazoles often exhibit a range of pharmacological effects, attributed to their ability to interact with various biological targets. The presence of the acetate group enhances its solubility and bioavailability.
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies have shown that compounds containing thiazole moieties can inhibit bacterial growth effectively. For instance, a study reported that derivatives with thiazole rings exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 15.62 | S. aureus |
| This compound | 31.25 | E. coli |
These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
2. Anticancer Activity
Research has also highlighted the anticancer potential of this compound. A study investigated its effects on various cancer cell lines and found that it induced apoptosis in human cancer cells through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The compound's IC50 was determined to be approximately 20 µM, suggesting that it effectively inhibits cancer cell proliferation.
The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It has been shown to inhibit enzymes involved in critical metabolic pathways in bacteria, leading to disrupted cell wall synthesis, which is vital for bacterial survival.
Structure-Activity Relationship (SAR)
The thiazole ring's substitution pattern significantly influences the compound's biological activity. Variations in the side chains can alter lipophilicity and membrane permeability, impacting the compound's efficacy against target organisms or cells.
Comparison of Related Compounds:
| Compound | Biological Activity |
|---|---|
| This compound | Antimicrobial, Anticancer |
| Potassium 2-(2-butylamino-1,3-thiazol-4-yl)acetate | Enhanced lipophilicity |
| Potassium 2-(2-methylamino-1,3-thiazol-4-yl)acetate | Moderate anticancer activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate derivatives (e.g., in ) are synthesized using acetic acid derivatives and thiazole precursors. Optimization involves adjusting reaction temperature (50–80°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., H2SO4). Post-synthesis, ion exchange chromatography with potassium hydroxide can yield the potassium salt. Purity is validated via HPLC (≥95%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the thiazole ring protons (δ 6.8–7.2 ppm) and acetate methylene group (δ 3.5–4.0 ppm).
- Single-crystal X-ray diffraction (SHELX programs, as in ) for absolute configuration determination.
- Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+K]<sup>+</sup> at m/z ~238) .
Q. What analytical techniques are suitable for quantifying impurities in this compound?
- Methodological Answer : High-resolution LC-MS with a C18 column (gradient elution: 0.1% formic acid in H2O/acetonitrile) detects trace impurities (<0.1%). For inorganic residues (e.g., potassium counterion), ICP-MS or ion chromatography is recommended .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the reactivity of the thiazole-acetate moiety in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetate group’s carboxylate oxygen shows high electron density, favoring interactions with metal ions or enzymes (e.g., tyrosinase inhibition, as in ). Validation requires correlation with experimental data (e.g., IC50 assays) .
Q. What strategies resolve contradictions in crystallographic data between experimental and computational structures?
- Methodological Answer : Discrepancies in bond lengths/angles (e.g., thiazole C-S vs. C-N bonds) arise from dynamic effects (e.g., crystal packing). Use:
- Multipole refinement (SHELXL) to account for electron density distortions.
- Molecular dynamics simulations (Amber/CHARMM) to model thermal motion.
- Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds with potassium ions) .
Q. How can in vivo pharmacokinetic studies (e.g., metabolite identification) be designed for this compound?
- Methodological Answer : Administer the compound to Sprague-Dawley rats (10 mg/kg, oral/intravenous) and collect plasma/liver homogenates. Use:
- UHPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the thiazole methyl group or acetate hydrolysis).
- Stable isotope labeling (e.g., ¹³C-acetate) to track metabolic pathways. Compare with in vitro microsomal assays (CYP450 isoforms) .
Q. What experimental approaches validate the compound’s hypothesized antioxidant activity?
- Methodological Answer :
- DPPH/ABTS radical scavenging assays to measure IC50 values (compared to ascorbic acid).
- SOD/CAT enzyme activity assays in hepatocyte cell lines (e.g., HepG2) under oxidative stress (H2O2-induced).
- ROS detection via fluorescence probes (e.g., DCFH-DA) .
Data Analysis and Reproducibility
Q. How can batch-to-batch variability in synthetic yield be minimized?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize critical parameters (e.g., reaction time, stoichiometry). Use PAT tools (e.g., in situ FTIR) for real-time monitoring. Statistical analysis (ANOVA) identifies significant factors (e.g., pH control for potassium salt precipitation) .
Q. What causes discrepancies between computational binding affinity predictions and experimental IC50 values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
